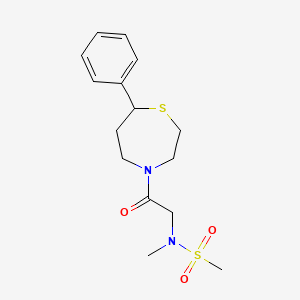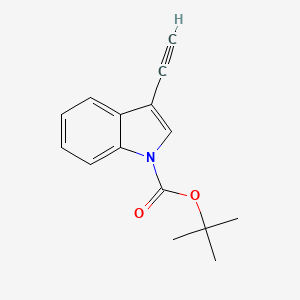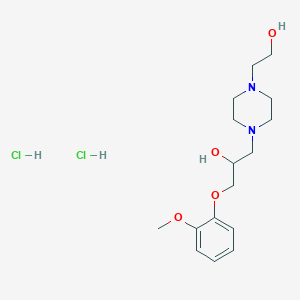
N-methyl-N-(2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of methanesulfonamide derivatives is often achieved through various chemical reactions, including Sonogashira cross-coupling, as seen in the synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide . Other methods include reactions with terminal acetylenes to yield substituted indoles . These synthetic routes are crucial for producing compounds with potential biological activities.
Molecular Structure Analysis
The molecular structures of methanesulfonamide derivatives are characterized by their conformation and intramolecular interactions. For instance, the conformation of the N-H bond in N-(3,4-Dimethylphenyl)methanesulfonamide is anti to the meta-methyl group, and the molecules are packed into chains through N-H...O hydrogen bonding . Similarly, N-(2,3-Dichlorophenyl)methanesulfonamide exhibits syn conformation to the meta-chloro group and forms dimers through hydrogen bonds . These structural features are significant for the interaction of these compounds with biological receptors.
Chemical Reactions Analysis
Methanesulfonamide derivatives participate in various chemical reactions that are essential for their biological activity. For example, N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide acts as a potent agonist at alpha 1-adrenoceptors, inducing contraction by releasing intracellular Ca2+ . The structure-activity relationship studies of benzodiazepine derivatives show the importance of the sulfonamido group for antiarrhythmic activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonamide derivatives are influenced by their molecular structure. The presence of different substituents and functional groups affects their reactivity and interaction with biological systems. For instance, the introduction of a pyridinyl group in N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide leads to different supramolecular structures and potential ligand properties for metal coordination . The chemoselectivity of N-acylation reactions is also explored with N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, demonstrating the influence of structure on reactivity .
Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
Methanesulfonamide derivatives are explored in chemical synthesis for their reactivity and potential as intermediates in the formation of more complex molecules. For example, studies have demonstrated the selective hydrolysis of methanesulfonate esters, highlighting the precise control over chemical reactions that these compounds can offer L. Chan, B. Cox, R. Sinclair, 2008. This suggests that similar compounds could be used in synthetic chemistry for the selective synthesis of pharmaceuticals or organic materials.
Environmental and Biochemical Applications
Compounds with methane sulfonamide motifs have been investigated for their role in biochemical processes, such as the oxidation of methane and other hydrocarbons by microbial enzymes. For instance, methane mono-oxygenase from Methylococcus capsulatus has been shown to catalyze the oxidation of a range of hydrocarbons, indicating the potential environmental relevance of methanesulfonamide derivatives in the microbial degradation of pollutants J. Colby, D. Stirling, H. Dalton, 1977.
Material Science and Catalysis
Research on methanesulfonamides extends into materials science, where these compounds are part of catalyst systems for reactions like the oxidative coupling of methane. The performance of such catalysts can significantly influence the efficiency of converting methane into more valuable chemicals, underscoring the importance of understanding and optimizing these compounds A. Palermo, J. Vázquez, M. Tikhov, R. M. Lambert, 1998.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-methyl-N-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c1-16(22(2,19)20)12-15(18)17-9-8-14(21-11-10-17)13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYASLNSBDJKKJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC(SCC1)C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3006656.png)
![N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B3006657.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3006659.png)

![Ethyl 6-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3006663.png)

![1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride](/img/structure/B3006670.png)

![N-[6-chloro-3-(4-methylphenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B3006672.png)

![3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3006675.png)